molecular formula C8H12N2O2 B592240 (S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one CAS No. 132033-59-1

(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one

Cat. No.: B592240
CAS No.: 132033-59-1
M. Wt: 168.196
InChI Key: JBNREPDCQNWPIU-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.196. The purity is usually 95%.
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Biological Activity

(S)-5-(Piperidin-3-yl)isoxazol-3(2H)-one is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and potential therapeutic applications based on various studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperidine derivatives with isoxazole precursors under specific conditions to yield the desired product. This compound is characterized by the presence of a piperidine ring and an isoxazole moiety, which contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, indicating its potential as an antimicrobial, antiviral, and analgesic agent.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, one study reported that derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Compound Target Pathogen MIC (mg/mL)
Compound AStaphylococcus aureus0.0039
Compound BEscherichia coli0.025

Antiviral Activity

This compound has also been evaluated for its antiviral properties. One study highlighted its effectiveness against influenza virus H1N1, showing an IC50 value significantly lower than many standard antiviral agents .

Virus IC50 (µM) Selectivity Index (SI)
Influenza H1N10.00273,663,901.03
Herpes Simplex 10.002229,296,272.73

These findings suggest a high level of potency and selectivity against viral targets.

Analgesic Activity

In addition to its antimicrobial and antiviral effects, this compound has been investigated for analgesic properties. Some derivatives have shown significant pain relief in animal models, indicating potential applications in pain management therapies .

Case Study 1: Antiviral Efficacy

A recent study synthesized various isoxazole derivatives, including this compound, and tested them against several viruses. The results indicated that this compound exhibited strong antiviral activity with low cytotoxicity, making it a candidate for further development as an antiviral drug .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of isoxazole derivatives, revealing that compounds structurally related to this compound had remarkable antibacterial effects against resistant strains of bacteria. The study emphasized the need for further exploration into their mechanisms of action and potential clinical applications .

Properties

IUPAC Name

5-[(3S)-piperidin-3-yl]-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-8-4-7(12-10-8)6-2-1-3-9-5-6/h4,6,9H,1-3,5H2,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNREPDCQNWPIU-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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